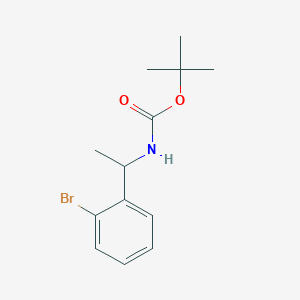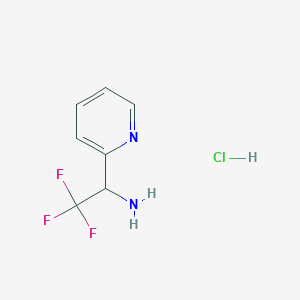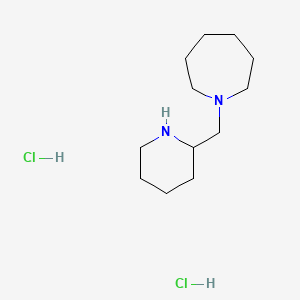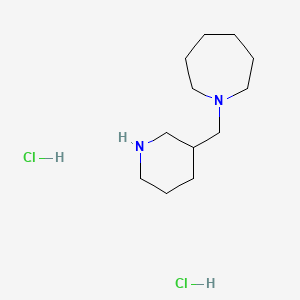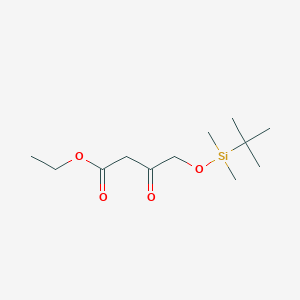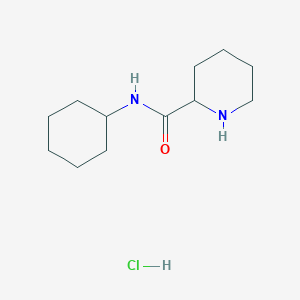
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is known for its role as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and cell survival. The compound has a molecular formula of C12H23ClN2O and a molecular weight of 246.78 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with 2-piperidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-2-piperidinecarboxamide N-oxide.
Reduction: Formation of N-cyclohexyl-2-piperidinecarboxamide.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and DNA repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its PARP inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ropivacaine hydrochloride: Another piperidine derivative used as a local anesthetic with less cardiotoxicity than bupivacaine.
Bupivacaine hydrochloride: A widely used local anesthetic with a similar structure but different pharmacological properties.
Uniqueness
N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is unique due to its selective inhibition of PARP, which is not a common feature among other piperidine derivatives. This specificity makes it particularly valuable in research focused on DNA repair and cancer treatment.
Eigenschaften
IUPAC Name |
N-cyclohexylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHDAZCNMHZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


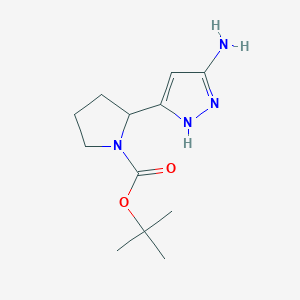
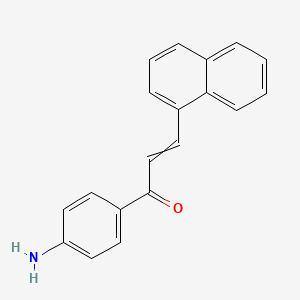
![1-[2-(3-Bromophenyl)ethyl]piperazine](/img/structure/B1395094.png)
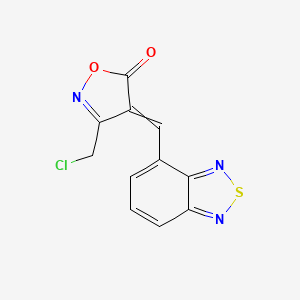
![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)

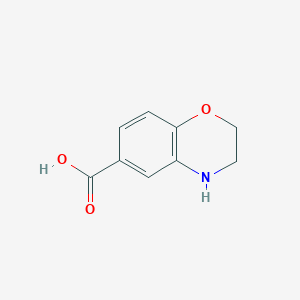
![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)
